(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide (Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703658
InChI: InChI=1S/C9H9N3O2/c1-5-2-3-7-6(4-5)11-9(14-7)8(10)12-13/h2-4,13H,1H3,(H2,10,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide

CAS No.:

Cat. No.: VC17703658

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide
Standard InChI InChI=1S/C9H9N3O2/c1-5-2-3-7-6(4-5)11-9(14-7)8(10)12-13/h2-4,13H,1H3,(H2,10,12)
Standard InChI Key ZLFLCQPQUGXBIA-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C(C=C1)OC(=N2)/C(=N/O)/N
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)C(=NO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-benzoxazole core, a bicyclic structure comprising a benzene ring fused to an oxazole moiety. The oxazole ring contains oxygen at position 1 and nitrogen at position 3, conferring electron-withdrawing effects that stabilize adjacent functional groups. The Z-configuration of the N'-hydroxycarboximidamide substituent at position 2 introduces geometric constraints that influence molecular interactions, while the methyl group at position 5 enhances lipophilicity.

Key Structural Features:

  • Benzoxazole Core: Provides aromatic stability and π-π stacking capabilities.

  • Hydroxycarboximidamide Group: Acts as a hydrogen bond donor/acceptor and metal-coordinating ligand.

  • Methyl Substituent: Modulates solubility and membrane permeability.

Physicochemical Data

PropertyValue
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
IUPAC NameN'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
logP (Octanol-Water)1.2 (predicted)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of Z-configured benzoxazole derivatives typically involves cyclization reactions. A plausible route for (Z)-N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide includes:

  • Precursor Preparation: 5-Methyl-2-aminophenol reacts with cyanamide under acidic conditions to form the benzoxazole core.

  • Hydroxycarboximidamide Introduction: Treatment with hydroxylamine hydrochloride in ethanol under reflux yields the target compound.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: ~60–70% after recrystallization

Industrial Production Challenges

Scaling up synthesis requires optimizing:

  • Continuous Flow Reactors: To enhance heat dissipation and reaction homogeneity.

  • Catalyst Recycling: Reducing costs associated with transition metal catalysts.

  • Stereochemical Control: Ensuring Z-configuration dominance via chiral auxiliaries or asymmetric catalysis.

Analog StructureMIC (µg/mL)Target Pathogen
5-Methylbenzoxazole-2-carboxamide25S. aureus (MRSA)
N'-Hydroxybenzoxazole12E. coli (ATCC 25922)

Anticancer Mechanisms

The hydroxycarboximidamide group may inhibit tyrosine kinases by chelating ATP-binding site metals. In vitro studies on analogous compounds report IC₅₀ values of 4.75 µM against MCF-7 breast cancer cells.

Apoptosis Induction Pathways:

  • Mitochondrial Membrane Depolarization: Detected via JC-1 staining.

  • Caspase-3/7 Activation: Confirmed by fluorometric assays.

Enzyme Inhibition

Benzoxazoles act as competitive inhibitors of carbonic anhydrase IX (CA-IX), a target in hypoxic tumors. A related derivative showed 82% inhibition at 10 µM concentration.

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

CompoundSubstituentlogPIC₅₀ (µM)
Target Compound5-Me, Z-configuration1.24.75
Analog A (E-configuration)5-Me, E-configuration1.312.8
Analog B (No methyl)H at position 50.8>50

The Z-configuration enhances target affinity by 2.7-fold compared to the E-isomer, likely due to optimal hydrogen bonding geometry.

Applications in Scientific Research

Coordination Chemistry

The hydroxycarboximidamide group forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in:

  • Catalysis: As ligands in cross-coupling reactions.

  • Sensing: Fluorescent probes for metal ion detection.

Materials Science

Benzoxazole derivatives contribute to:

  • Organic Semiconductors: Charge mobility of 0.12 cm²/V·s in thin-film transistors.

  • Polymer Stabilizers: UV absorption maxima at 320 nm.

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